molecular formula C15H23N3O3 B12246281 Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate

Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B12246281
M. Wt: 293.36 g/mol
InChI Key: QOCZAYQVJBURNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl ester group, and a 6-methylpyrazin-2-yloxy moiety. Its molecular formula is C15H24N2O3, and it is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 6-methylpyrazin-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate is unique due to the presence of the 6-methylpyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(6-methylpyrazin-2-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-11-9-16-10-13(17-11)20-12-5-7-18(8-6-12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3

InChI Key

QOCZAYQVJBURNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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